[1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate
Overview
Description
[1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate: is an organic compound with a complex structure that includes an acetamido group, a methoxyphenyl group, and a naphthyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the use of a methoxy-substituted benzyl halide, which reacts with the intermediate formed in the previous step.
Formation of the naphthyl acetate moiety: This can be done by esterification of a naphthol derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The naphthyl acetate moiety can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the methoxyphenyl and naphthyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
tert-Butyl carbamate: A carbamate derivative used in organic synthesis.
Metformin: A biguanide class compound used as an antidiabetic drug.
Uniqueness
What sets [1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate apart from these similar compounds is its unique combination of functional groups. The presence of the acetamido, methoxyphenyl, and naphthyl acetate moieties provides a distinct set of chemical and biological properties that are not found in the other compounds.
Properties
IUPAC Name |
[1-[acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-14(24)23-22(17-8-11-18(26-3)12-9-17)21-19-7-5-4-6-16(19)10-13-20(21)27-15(2)25/h4-13,22H,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNJEZCHNGFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=CC=CC=C32)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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